1-(p-Chlorophenylthio)-2-propanol
Description
1-(p-Chlorophenylthio)-2-propanol is a sulfur-containing secondary alcohol characterized by a 2-propanol backbone (hydroxyl group at the second carbon) and a para-chlorophenylthio substituent at the first carbon.
Properties
CAS No. |
13663-04-2 |
|---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
CHHYHUZLMAKWAS-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Preparation Methods
Pd-Catalyzed Coupling of p-Iodochlorobenzene with Allyl Alcohol
The foundational step in this method involves a palladium-catalyzed coupling reaction between p-iodochlorobenzene and allyl alcohol. As detailed in US6407298B1, tetramethylammonium chloride (TMAC) is critical for enhancing the reactivity of the palladium acetate catalyst (0.05–0.15 mol%). The reaction proceeds in a mixed solvent system of dimethylformamide (DMF) and toluene at 50–100°C, yielding an aldehyde intermediate. Sodium borohydride (0.25–0.35 equiv) reduces this intermediate to the alcohol 1-(p-chlorophenyl)-2-propanol at −20 to 10°C.
Key Parameters:
Bromination with Phosphorus Tribromide
The alcohol intermediate undergoes bromination using PBr₃ (0.5–1.2 equiv) in aromatic hydrocarbons (e.g., toluene) at 50–150°C to form 1-(p-chlorophenyl)-2-bromopropane . Excess PBr₃ ensures complete conversion, while elevated temperatures minimize side reactions.
Thiol Substitution with p-Chlorothiophenol
The bromide intermediate reacts with p-chlorothiophenol in the presence of a base (e.g., NaHCO₃) to yield the target compound. This nucleophilic substitution proceeds via an SN₂ mechanism, with the thiolate anion attacking the electrophilic carbon.
Optimization Challenges:
-
Base Selection : Sodium carbonate (3–10 equiv) minimizes hydrolysis of the bromide.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful drying to prevent hydrolysis.
Thiol-Epoxide Ring-Opening Reaction
Reaction of Propylene Oxide with p-Chlorothiophenol
This one-step method involves ring-opening of propylene oxide by p-chlorothiophenol under basic conditions. The nucleophilic thiolate attacks the less substituted carbon of the epoxide, yielding 1-(p-chlorophenylthio)-2-propanol with high regioselectivity.
Reaction Conditions:
Stereochemical and Regiochemical Considerations
The reaction predominantly forms the anti-diastereomer due to steric hindrance during nucleophilic attack. Polar solvents favor higher regioselectivity by stabilizing the transition state.
Direct Thiolation of Propanol Derivatives
Mitsunobu Reaction for S-Alkylation
The Mitsunobu reaction enables direct coupling of 2-propanol derivatives with p-chlorothiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method bypasses intermediate halogenation but requires stoichiometric reagents, limiting scalability.
Limitations:
-
Cost : High reagent consumption.
-
Purification : Triphenylphosphine oxide byproduct complicates isolation.
Comparative Analysis of Methods
Industrial-Scale Optimization Strategies
Solvent Recycling in Pd-Catalyzed Reactions
The patent highlights toluene recovery via distillation, reducing waste and costs. DMF is reclaimed through aqueous extraction, achieving >90% solvent reuse.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(p-Chlorophenylthio)-2-propanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between p-chlorothiophenol and epichlorohydrin under basic conditions. Optimization includes controlling pH (8–10) and temperature (40–60°C) to minimize side reactions like hydrolysis. Purification via fractional distillation or column chromatography is critical, as highlighted in studies on analogous chlorophenylthio compounds . Kinetic monitoring using HPLC or GC-MS ensures reaction completion.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the chlorophenylthio group (δ 7.2–7.4 ppm for aromatic protons) and propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbon).
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 670–750 cm⁻¹ (C-Cl bend), and 2550–2600 cm⁻¹ (S-C aromatic stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or -OH groups). Reference protocols from structurally similar thioethers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (Health Hazard Level 1–2 per OSHA standards) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% sodium bicarbonate.
- Toxicity Monitoring : Acute exposure may cause delayed symptoms; medical observation for 48 hours is advised, as per chlorinated alcohol safety guidelines .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound be resolved?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., transpiration vs. static methods). For accurate vapor pressure, use transpiration methods with inert carrier gas (N₂) at controlled temperatures (e.g., 276–306 K) . Cross-validate with ebulliometry or computational models (e.g., COSMO-RS) to account for polarity effects from the chlorophenylthio group.
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., sulfur atom’s lone pairs).
- Molecular Dynamics : Simulate solvent interactions (e.g., in polar aprotic solvents like DMSO) to assess stability.
- QSPR Models : Correlate substituent effects (e.g., -Cl vs. -OCH₃) on reaction rates, as demonstrated for chlorinated propanol derivatives .
Q. How does the p-chlorophenylthio substituent influence the compound’s stability under oxidative conditions?
- Methodological Answer : The electron-withdrawing -Cl group enhances sulfur’s susceptibility to oxidation. Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals degradation products (e.g., sulfoxides or sulfones). Antioxidants like BHT (0.01–0.1% w/w) mitigate degradation, as shown in studies on thioether-containing pharmaceuticals .
Data Analysis & Experimental Design
Q. What experimental design principles apply when studying the solvent effects on this compound’s solubility?
- Methodological Answer : Use a Hansen Solubility Parameter (HSP) framework to select solvents (δD, δP, δH). Design a factorial experiment varying polarity (water, ethanol, hexane) and temperature (25–60°C). Measure solubility gravimetrically and validate with COSMO-RS predictions .
Q. How can researchers address conflicting data on the compound’s biological activity in cytotoxicity assays?
- Methodological Answer : Standardize assay conditions (cell line, exposure time, concentration range). Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to resolve variability. Meta-analysis of prior data on chlorinated alcohols (e.g., 2-monochloro-1,3-propanediol) provides benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
